3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide

Description

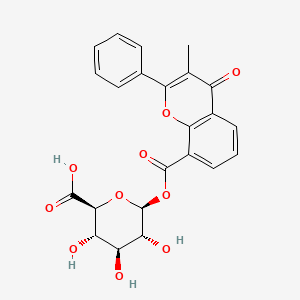

3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide (MFCA glucuronide) is a phase II metabolite of Flavoxate, a urinary antispasmodic agent. Flavoxate undergoes glucuronidation, a process where β-D-glucuronic acid is conjugated to the parent compound via an acyl linkage, enhancing its water solubility for renal excretion . This metabolite is structurally characterized by a flavone backbone (3-methyl substitution at position 8 with a carboxylic acid group) linked to glucuronic acid. Its identification as a "Related Compound A" in pharmacopeial standards underscores its relevance in drug impurity profiling and metabolic studies .

Properties

Molecular Formula |

C23H20O10 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17+,20-,23-/m0/s1 |

InChI Key |

QTFLEEJQZRBOAR-ZFMFMYKPSA-N |

Isomeric SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Overview

3-Methylflavone-8-carboxylic acid is synthesized industrially via a multi-step process starting from methyl salicylate (wintergreen oil). The most efficient and industrially viable method involves five key steps: chlorination, acylation, catalytic hydrogenolysis dechlorination, cyclization (ring closure), and hydrolysis. This method improves upon older routes by using chlorine instead of bromine, reducing cost, toxicity, and waste, while achieving high purity and yield.

Detailed Stepwise Synthesis

| Step | Reaction Type | Reactants & Conditions | Product & Yield |

|---|---|---|---|

| 1 | Chlorination | Methyl salicylate + chlorine gas at room temperature; organic solvent 1 (e.g., glycol dimethyl ether); cooled to -5°C to 5°C | 5-Methyl chloro salicylate; 98.5% yield |

| 2 | Acylation | 5-Methyl chloro salicylate + propionyl chloride + Lewis acid catalyst (AlCl3 or ZnCl2) in organic solvent 2 (e.g., chlorobenzene); 10–50°C; 8 hours | 3-Propionyl-5-methyl chloro salicylate; isolated by filtration |

| 3 | Catalytic hydrogenolysis dechlorination | 3-Propionyl-5-methyl chloro salicylate + Pd/C catalyst + hydrogen gas; 50–60°C; organic solvent 2 | 3-Propionyl salicylic acid methyl esters; ~90% yield |

| 4 | Cyclization (Ring Closure) | 3-Propionyl salicylic acid methyl esters + benzoyl chloride + sodium benzoate; heated 80–110°C; 4 hours; followed by soda ash aqueous wash | 3-Methyl flavones-8-carboxylate methyl ester; ~85% yield |

| 5 | Hydrolysis | 3-Methyl flavones-8-carboxylate methyl ester + potassium hydroxide in organic solvent 1; reflux 8–10 hours; acidified to pH 1–2 | 3-Methyl flavones-8-carboxylic acid; ~88–89% yield |

Process Advantages

- Use of chlorine instead of bromine reduces cost and toxicity.

- The sequence of dehalogenation before ring closure minimizes impurities.

- High purity (>99.99%) and overall yield (>60%) suitable for industrial scale.

- Reduced reaction times and lower temperatures compared to older methods.

Preparation of 3-Methylflavone-8-carboxylic Acid Acyl-β-D-Glucuronide

Overview

The glucuronide derivative is prepared by conjugating β-D-glucuronic acid to the carboxylic acid moiety of 3-methylflavone-8-carboxylic acid. This can be achieved either enzymatically or chemically.

Synthetic Routes

| Method | Description | Advantages | Typical Conditions |

|---|---|---|---|

| Enzymatic | Use of UDP-glucuronosyltransferase enzymes to transfer glucuronic acid to the acid group | High regio- and stereoselectivity; mild conditions | Aqueous buffer, physiological pH, 37°C |

| Chemical | Reaction of 3-methylflavone-8-carboxylic acid with glucuronic acid derivatives (e.g., glucuronyl halides or activated esters) under acidic or basic catalysis | Scalable; less expensive enzymes | Organic solvents; acidic or basic catalysis; controlled temperature |

Reaction Conditions and Considerations

- Control of pH and temperature is critical to avoid hydrolysis or acyl migration of the glucuronide.

- Solvent choice affects yield and purity; polar aprotic solvents often preferred.

- Purification typically involves chromatographic techniques to separate the glucuronide from unreacted starting materials and side products.

Chemical Reactions and Analysis

Reaction Types Involving 3-Methylflavone-8-carboxylic Acid Acyl-β-D-Glucuronide

| Reaction Type | Typical Reagents | Outcome / Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Conversion to carboxylic acids or further oxidized derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of ketone or aldehyde groups to alcohols |

| Substitution | Amines, thiols in polar solvents | Nucleophilic substitution on electrophilic centers |

Stability and Reactivity

- The acyl-β-D-glucuronide moiety is pH- and temperature-sensitive.

- Prone to hydrolysis and acyl migration under physiological conditions, which can affect its biological activity and analytical quantification.

Applications and Importance

- Used as a reference standard in pharmaceutical impurity profiling.

- Important in studying drug metabolism and pharmacokinetics of Flavoxate hydrochloride.

- Investigated for its biological activity related to anticholinergic and antimuscarinic effects.

Summary Table of Preparation Methods

| Compound | Starting Material | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|

| 3-Methylflavone-8-carboxylic acid | Methyl salicylate | Chlorination → Acylation → Dechlorination → Cyclization → Hydrolysis | 60+ | Industrial scale, high purity, cost-effective |

| 3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide | 3-Methylflavone-8-carboxylic acid | Enzymatic or chemical glucuronidation | Variable | Controlled pH/temperature critical; enzymatic preferred for selectivity |

Chemical Reactions Analysis

Types of Reactions

3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Studied for its role in metabolic pathways and its interactions with various enzymes.

Medicine: Investigated for its potential therapeutic effects and its role as a metabolite of Flavoxate hydrochloride.

Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Flavoxate hydrochloride, it exhibits anticholinergic and antimuscarinic effects. These effects are mediated through the inhibition of muscarinic receptors, leading to the relaxation of smooth muscles in the urinary bladder .

Comparison with Similar Compounds

Comparison with Similar Acyl-β-D-glucuronides

Structural and Functional Differences

Acyl-β-D-glucuronides share a common glucuronic acid moiety but differ in their aglycone structures, influencing reactivity, metabolic fate, and toxicity.

Table 1: Structural and Metabolic Profiles of Selected Acyl-β-D-glucuronides

Metabolic Stability and Reactivity

Acyl glucuronides exhibit pH- and temperature-dependent stability. For example:

Research Findings and Toxicological Implications

Toxicity Mechanisms

- Genotoxicity: Clofibric acid glucuronide’s DNA-binding activity contrasts with the lack of direct in vivo toxicity data for most acyl glucuronides .

Biological Activity

3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide (MFCA glucuronide) is a significant flavonoid compound that has attracted research interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antioxidant properties, and therapeutic applications.

Overview of the Compound

Chemical Structure:

3-Methylflavone-8-carboxylic acid glucuronide is characterized by a flavone structure with a methyl group at position 3 and a carboxylic acid group at position 8. The glucuronide moiety enhances its solubility and bioavailability, making it more therapeutically effective compared to its non-glucuronidated counterparts.

Antioxidant Properties

Research indicates that MFCA glucuronide exhibits significant antioxidant activity. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

MFCA glucuronide has been identified as an inhibitor of phosphodiesterase (PDE) enzymes. This inhibition is linked to various biological effects, including increased bladder capacity and decreased micturition pressure in animal models, suggesting potential applications in treating urinary disorders . The compound's mechanism of action involves modulation of cyclic AMP pathways, which are crucial for numerous physiological processes.

Anti-inflammatory and Anticancer Effects

Preliminary studies suggest that MFCA glucuronide possesses anti-inflammatory properties, potentially aiding in the treatment of inflammatory diseases. Additionally, its anticancer potential is under investigation, with early findings indicating that it may inhibit tumor growth through various molecular pathways .

In Vivo Studies

- Urinary Bladder Function:

- Oxidative Stress Reduction:

In Vitro Studies

- Cellular Mechanisms:

In vitro studies have explored the compound's interactions with cellular pathways related to inflammation and apoptosis. Results indicate that MFCA glucuronide modulates key signaling pathways involved in these processes, potentially providing insights into its therapeutic applications .

Comparison with Similar Compounds

The biological effects of MFCA glucuronide are primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of PDE enzymes, which play a vital role in modulating intracellular signaling pathways involving cyclic nucleotides. This inhibition can lead to enhanced cellular responses related to relaxation and reduced inflammation.

Q & A

Basic: What analytical methods are recommended for quantifying 3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide (MFCA-glucuronide) in biological samples?

Methodological Answer:

Quantification of MFCA-glucuronide requires techniques that account for its instability and structural complexity. Key methods include:

- Capillary Electrophoresis (CE) with Direct Injection : Validated for human urine analysis, offering high resolution and minimal sample preparation .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides sensitivity for low-concentration detection in plasma or microsomal incubations. Stability studies (pH 7.4, 37°C) are critical to prevent hydrolysis during analysis .

- Molecularly Imprinted Polymers (MIPs) with Zwitterionic Hydrophilic Interaction Chromatography (ZIC-HILIC) : Enhances selectivity for urinary metabolite extraction, reducing matrix interference .

- Electrophoretic Separation and Blotting : Used to detect protein adducts formed by acyl glucuronides, requiring SDS-PAGE and Western blot protocols .

Basic: How does the structural stability of MFCA-glucuronide influence experimental design?

Methodological Answer:

MFCA-glucuronide undergoes pH-dependent hydrolysis and intramolecular acyl migration, necessitating stringent handling:

- Sample Storage : Immediate freezing (-80°C) and avoidance of freeze-thaw cycles to minimize degradation .

- Incubation Conditions : Use neutral buffers (pH 7.4) and controlled temperatures (37°C for metabolic studies) to mimic physiological stability .

- Time-Course Experiments : Short preincubation times (≤30 minutes) in microsomal assays to limit metabolite depletion .

- Adduct Detection : Stabilize adducts with reducing agents (e.g., dithiothreitol) during protein isolation .

Advanced: What mechanisms underlie the potential genotoxicity of acyl glucuronides like MFCA-glucuronide?

Methodological Answer:

Acyl glucuronides may induce genotoxicity via:

- Schiff Base Formation : Reactive carbonyl groups in the glucuronide moiety bind to DNA nucleophiles (e.g., lysine residues), forming stable adducts. This is analogous to endogenous glycation processes .

- DNA Strand Nicking : Demonstrated in plasmid assays (e.g., pSP189) treated with clofibric acid or gemfibrozil glucuronides, which exhibit 10-fold higher reactivity than glucose 6-phosphate .

- M13 Forward Mutational Assay : Used to assess phage DNA survival after glucuronide exposure, revealing concentration-dependent reductions in transfection efficiency without increased mutation rates .

Contradiction Note : While in vitro data suggest genotoxicity, in vivo relevance remains unclear due to rapid hydrolysis and detoxification pathways .

Advanced: How do protein binding characteristics of MFCA-glucuronide affect pharmacokinetic and toxicological assessments?

Methodological Answer:

Protein adducts alter pharmacokinetics and may trigger immune responses:

- Covalent Binding Assays : Incubate MFCA-glucuronide with human serum albumin (HSA) or hepatic microsomes (HLMs), followed by LC-MS/MS to quantify adduct formation .

- ELISA for Antibody Detection : Screen plasma for anti-adduct antibodies to evaluate hypersensitivity risks .

- Impact on CYP2C8 : Competitive inhibition (Ki ≈ 7.1 µM) observed with candesartan acyl-glucuronide suggests MFCA-glucuronide may similarly inhibit drug-metabolizing enzymes, requiring preincubation with NADPH and HLMs to assess time-dependent inactivation .

Advanced: What experimental approaches are used to assess CYP2C8 inhibition by acyl glucuronides?

Methodological Answer:

CYP2C8 inhibition is evaluated using:

- Supersomes and Bactosomes : Recombinant CYP2C8 systems quantify inactivation kinetics (kobs) via paclitaxel 6α-hydroxylation assays. Preincubate glucuronides (100 µM) with NADPH (1 mM) for 30 minutes .

- Nonspecific Binding Corrections : Measure unbound fractions in HLMs using equilibrium dialysis; MFCA-glucuronide exhibits 5–10% nonspecific binding .

- Mechanistic Modeling : Eadie-Hofstee plots distinguish competitive (e.g., candesartan acyl-glucuronide, Ki = 7.1 µM) vs. noncompetitive inhibition .

Contradiction Analysis: How can researchers reconcile in vitro acyl glucuronide toxicity with limited in vivo confirmation?

Methodological Answer:

Discrepancies arise from:

- Metabolic Stability : In vitro systems (e.g., HLMs) lack hepatic clearance pathways, overestimating adduct accumulation. Use human hepatocytes or perfused liver models to improve translatability .

- Species Differences : Rodents show faster glucuronide hydrolysis than humans; employ transgenic models expressing human UDP-glucuronosyltransferases (UGTs) .

- Dose-Exposure Relationships : In vivo studies often use subtoxic doses. Apply physiologically based pharmacokinetic (PBPK) modeling to predict adduct formation at therapeutic concentrations .

Advanced: How can researchers validate the metabolic pathways of MFCA-glucuronide in preclinical models?

Methodological Answer:

- Reaction Phenotyping : Incubate MFCA with recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) to identify primary conjugating enzymes .

- Bile Duct-Cannulated Models : Collect bile from rodents dosed with flavoxate to quantify MFCA-glucuronide excretion and enterohepatic recirculation .

- Stable Isotope Tracing : Use deuterated MFCA (MFCA-d5) in microsomal assays to track glucuronidation kinetics via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.